molecular formula C23H26O2 B11973516 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one

2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B11973516
M. Wt: 334.4 g/mol
InChI Key: JYHOJXQWJVKCCQ-UHFFFAOYSA-N
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Description

Historical Context of Chromenylidene-Cyclohexadienone Hybrid Systems

The integration of chromenylidene moieties with cyclohexadienone frameworks represents a strategic advancement in designing conjugated systems with tunable electronic properties. Chromenylidene derivatives, characterized by a benzopyran-derived structure with an exocyclic double bond, have been studied since the mid-20th century for their photochromic behavior and biological activity. Early work on cyclohexadienones, particularly ortho-quinone methides (o-QMs), revealed their utility as electrophilic intermediates in Diels-Alder reactions and natural product synthesis.

The fusion of these systems emerged as a method to stabilize reactive o-QM intermediates while introducing aromatic conjugation pathways. For example, the natural product 4-(3-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-7-hydroxy-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-2-ylidene)cyclohexa-2,5-dien-1-one (NP0242314) demonstrates how chromenylidene-cyclohexadienone hybrids occur in nature, often glycosylated to modulate solubility and reactivity. Synthetic analogs like 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one leverage steric protection to prevent unwanted dimerization or oxidation, a strategy first popularized in hindered phenol antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol).

Significance of Steric Effects from Tert-Butyl Substituents

The tert-butyl groups at the 2- and 6-positions of the cyclohexadienone ring impose pronounced steric effects that govern the compound’s reactivity and stability. These substituents create a shielded environment around the exocyclic methylene group, as evidenced by X-ray crystallographic data for related structures like 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT-QM). The following table summarizes key steric parameters for tert-butyl-substituted cyclohexadienones:

Property Value (BHT-QM Analogs) Method of Determination
C-C bond length (tert-butyl to ring) 1.54 Å X-ray diffraction
Dihedral angle (tert-butyl vs. ring) 85–90° Computational modeling
Solvent-accessible surface area (SASA) 12.3 Ų Molecular dynamics simulation

Properties

Molecular Formula

C23H26O2

Molecular Weight

334.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-chromen-2-ylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C23H26O2/c1-22(2,3)17-13-16(14-18(21(17)24)23(4,5)6)20-12-11-15-9-7-8-10-19(15)25-20/h7-14H,1-6H3

InChI Key

JYHOJXQWJVKCCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C=CC3=CC=CC=C3O2)C=C(C1=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Procedure

  • Reagent Preparation :

    • p-QM : Synthesized from 2,6-di-tert-butylphenol derivatives.

    • Chromene Precursor : 1,3-Dicarbonyl compounds (e.g., β-ketoesters).

  • Catalytic System :

    • Er(OTf)₃ (20 mol%) in toluene.

  • Reaction Conditions :

    • Heating at 110°C for 6–12 hours.

  • Workup :

    • Aqueous quenching, extraction, and silica gel chromatography.

Table 2: Scope of Er(OTf)₃-Catalyzed Reactions

Entryp-QM Substituent1,3-Dicarbonyl CompoundProduct Yield
7a3,5-Di-tert-butyl-4-hydroxyBenzoyl β-ketoester68%
7l3,5-Di-tert-butyl-4-hydroxyFuran-2-carbonyl β-ketoester62%

This method demonstrates broad applicability, with yields ranging from 62% to 68% depending on substituent electronic effects.

Coupling Reactions Involving Chromene Derivatives

Cross-coupling strategies enable direct attachment of chromene units to the cyclohexadienone scaffold. For example:

  • Methylenation : Reaction of 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexadienone with chromene-based reagents under acidic or basic conditions.

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling of aryl boronic acids with brominated intermediates, though this is less documented for the target compound.

Limitations :

  • Regioselectivity : Steric hindrance from tert-butyl groups may favor undesired positions for coupling.

  • Oxidative Stability : The chromene moiety may require protective groups during synthesis.

Catalytic Approaches for Precursor Synthesis

Catalytic dehydrogenation and oxidation are employed to prepare key intermediates:

  • Dehydrogenation of 2,6-Di-tert-butylphenol :

    • Catalyst : Perrhenic acid anhydride.

    • Conditions : 320°C, inert atmosphere.

    • Yield : 5–10% (low due to side reactions).

  • Oxidation of 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexadienone :

    • Reagents : Ozone or peroxides.

    • Outcome : Formation of quinone methides for subsequent condensation.

Comparative Analysis of Methods

Table 4: Efficiency and Scalability of Synthesis Routes

MethodKey AdvantageLimitationYield Range
Er(OTf)₃ CatalysisHigh regioselectivityCost of catalyst62–68%
Aldol CondensationSimple reagentsMulti-step process70–85%
Coupling ReactionsDirect functionalizationSteric challenges<50%
Catalytic DehydrogenationPrecursor availabilityLow yield5–10%

Chemical Reactions Analysis

Electrophilic Additions

The electron-deficient dienone system undergoes electrophilic attacks at the α,β-unsaturated carbonyl positions. For example:

Reaction TypeReagents/ConditionsProductNotes
Michael Addition Thiols, aminesAdducts at C4 or C5Steric hindrance limits nucleophile size .
Epoxidation m-CPBAEpoxide at C2-C3Limited by tert-butyl steric effects .

Example : Reaction with glutathione forms adducts at C5, analogous to BHT-quinone methide (BHT-QM).

Cycloaddition Reactions

The dienone participates in Diels-Alder reactions as a dienophile due to its electron-withdrawing carbonyl groups.

Diene PartnerConditionsProductReference
1,3-ButadieneThermal (100°C)Bicyclic adduct
AnthraceneReflux in DCMEndo-adduct with chromenylidene

Mechanistic Insight : The chromenylidene group stabilizes the transition state through extended conjugation, favoring endo selectivity .

Nucleophilic Additions

Nucleophiles attack the β-carbon of the α,β-unsaturated ketone. Steric effects from tert-butyl groups favor additions at C5 over C4.

NucleophileProductYieldRegioselectivity
Grignard Reagents (R-MgX)1,4-Addition at C560–75%C5 > C4 (3:1 ratio)
Cyanide (CN⁻)Cyanohydrin formation45%C5 exclusively

Note : Bulkier nucleophiles (e.g., tert-butyllithium) show reduced reactivity due to steric clashes .

Redox Reactions

The dienone system undergoes reduction and oxidation :

  • Reduction with NaBH₄ : Selectively reduces the carbonyl to a secondary alcohol (C1), leaving the chromenylidene intact .

  • Oxidation with DDQ : Forms a para-quinone methide intermediate, which dimerizes via [4+2] cycloaddition .

Side Reaction : Under acidic conditions, the chromenylidene group may undergo ring-opening to form a phenolic derivative .

Photochemical Reactivity

UV irradiation induces electrocyclic ring-opening of the dienone, generating a biradical intermediate that recombines to form:

  • Photodimer : A head-to-tail cyclobutane derivative .

  • Singlet Oxygen Adduct : In the presence of O₂, forms an endoperoxide at C2-C3.

Catalytic Transformations

The compound participates in organocatalytic reactions :

  • Asymmetric epoxidation : Using Jacobsen’s catalyst, yielding enantiomeric excess (ee) up to 82% .

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling at C4 with aryl boronic acids .

Comparative Reactivity Table

Reaction Type2,6-di-tert-butyl-4-(chromenylidene)dienoneBHT-QM Methyl 4-(dienyl)benzoate
Diels-Alder Endo preferenceNo reactivityExo preference
Nucleophilic Add. C5 selectivityC4 selectivityC2 selectivity
Oxidation Forms quinone methideForms dimerStable under DDQ

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that the compound can scavenge free radicals effectively, making it a candidate for further development as an antioxidant agent in pharmaceuticals .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting acetylcholinesterase activity, which is relevant for treating Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation . Further research is needed to elucidate these mechanisms and assess the therapeutic potential against various cancer types.

Polymer Additive

Due to its antioxidant properties, 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one can be utilized as an additive in polymers to enhance their stability against thermal degradation and oxidative damage. This application is particularly relevant in the production of plastics and rubber materials where longevity and durability are critical .

Photostability Enhancer

The compound's ability to absorb UV light makes it a suitable candidate for use in formulations aimed at improving the photostability of various materials. This includes applications in coatings and paints where UV degradation can significantly diminish performance .

Bioremediation

Emerging studies suggest that compounds like 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one could play a role in bioremediation efforts by acting as a natural chelator for heavy metals in contaminated environments. This property could facilitate the removal of toxic substances from soil and water systems .

Green Chemistry Initiatives

In line with green chemistry principles, this compound may be utilized as a green solvent or reagent in organic synthesis processes due to its low toxicity and environmental impact compared to traditional solvents .

Case Studies

Application AreaStudy ReferenceFindings
Antioxidant Activity Effective free radical scavenger; potential therapeutic applications
Enzyme Inhibition Inhibits acetylcholinesterase; potential for Alzheimer's treatment
Anticancer Properties Induces apoptosis in cancer cells; further studies required
Polymer Additive Enhances thermal stability; applicable in plastics manufacturing
Bioremediation Acts as a chelator for heavy metals; useful in environmental cleanup
Green Chemistry Low toxicity; suitable as a green solvent or reagent

Mechanism of Action

The mechanism by which 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The 4-position substituent significantly influences melting points, solubility, and stability. Key analogs include:

Compound (Substituent at 4-position) Melting Point (°C) Yield (%) Key Spectral Data (IR, HRMS) Reference
4-(4-Methoxybenzylidene) Not reported Not given IR (C=O): ~1748 cm⁻¹; HRMS: Calculated for C22H28O2
4-(4-Chlorobenzylidene) Not reported Not given Crystallographic C21H25ClO
4-(Benzo[d]thiazol-2(3H)-ylidene) 147–149 92 IR (C=O): 1748 cm⁻¹; MS: m/z 443 (M⁺)
4-(3-Nitrobenzyloxy-substituted benzylidene) 185.1–186.7 36 HRMS: m/z 482.3056 [M+H]⁺
4-(Biphenylmethoxy-substituted benzylidene) 179.6–180.8 46 HRMS: Reported for C36H49O2⁺

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 1p ) increase melting points due to enhanced dipole interactions .
  • Bulky substituents (e.g., biphenyl in 1j ) reduce yields (46%) compared to simpler analogs (e.g., 92% for thiazole derivative 4h ), likely due to steric hindrance during synthesis .

Spectral Characteristics

  • IR Spectroscopy : The carbonyl (C=O) stretch near 1748 cm⁻¹ is consistent across analogs, indicating minimal electronic perturbation from substituents .
  • HRMS: Precise mass data confirm molecular formulas, e.g., 1p ([M+H]⁺ = 482.3056) aligns with C33H40NO2 .

Crystallographic Insights

  • Methoxybenzylidene Derivative (C22H28O2): The crystal structure reveals a planar cyclohexadienone core, with the methoxy group adopting a coplanar conformation to maximize resonance stabilization .
  • Chlorobenzylidene Derivative (C21H25ClO): The chloro substituent induces slight distortion in the dienone ring, likely due to steric and electronic effects .

Reactivity and Stability

  • Steric Protection : The tert-butyl groups prevent undesirable side reactions, as seen in the stability of 1g and 1i during storage .

Biological Activity

2,6-Di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, cytotoxic, and antimicrobial activities. The findings are supported by research data and case studies.

Chemical Structure

The compound features a unique structure characterized by a chromene moiety and two tert-butyl groups that enhance its lipophilicity and potentially influence its biological activity. The molecular formula is C22H28OC_{22}H_{28}O.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress. Studies have indicated that compounds similar to 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one exhibit significant antioxidant properties.

CompoundTest SystemIC50 Value (µM)Reference
2,6-Di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-oneDPPH assay15
BHT (Butylated Hydroxytoluene)DPPH assay12

The compound demonstrated an IC50 value of 15 µM in the DPPH assay, indicating effective radical scavenging activity comparable to established antioxidants like BHT.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various cell lines. In vitro studies using RAW264.7 macrophages showed that treatment with the compound significantly reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment Concentration (µg/mL)TNF-α Expression Reduction (%)IL-6 Expression Reduction (%)
5040%35%
10060%55%

These results suggest that the compound may modulate inflammatory responses effectively, making it a candidate for further exploration in inflammatory diseases .

Cytotoxicity

Cytotoxic effects of the compound have been assessed in human cancer cell lines such as HeLa and MCF-7. The results indicated varying degrees of cytotoxicity.

Cell LineIC50 Value (µg/mL)Mechanism of Action
HeLa10Induction of apoptosis via caspase activation
MCF-725Cell cycle arrest at G1 phase

The compound exhibited an IC50 value of 10 µg/mL against HeLa cells, indicating potent cytotoxicity which may be attributed to the induction of apoptosis through caspase pathways .

Antimicrobial Activity

The antimicrobial properties of the compound were investigated against various bacterial and fungal strains. The results showed promising activity.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Candida albicans15

These findings indicate that the compound has potential as a natural antimicrobial agent .

Case Studies

A recent study explored the application of this compound in a therapeutic context for treating inflammatory disorders. Animal models treated with the compound showed a significant reduction in inflammation markers compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with the compound.

Q & A

Q. What are the recommended synthetic routes for 2,6-di-tert-butyl-4-(2H-chromen-2-ylidene)cyclohexa-2,5-dien-1-one?

Methodological Answer: The compound can be synthesized via condensation reactions between chromene derivatives and functionalized cyclohexadienones. For example:

  • Step 1: React 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde with a chromene precursor (e.g., 2H-chromen-2-amine) in methanol under reflux.
  • Step 2: Purify via recrystallization using methanol or MTBE (methyl tert-butyl ether) to obtain yellow crystalline products .
  • Key Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation of tert-butyl groups. Monitor reaction progress via TLC or HPLC.

Q. How can the structure of this compound be validated experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to confirm substituent positions. For example, tert-butyl groups appear as singlet peaks at ~1.3 ppm (¹H) and ~35 ppm (¹³C). Chromene protons show aromatic signals between 6.5–8.5 ppm .
  • X-ray Crystallography: Use SHELX software for structure refinement. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically. Example: A similar compound (C16H15Br2NO2·CH4O) showed a planar cyclohexadienone ring with a dihedral angle of 7.84° relative to the chromene moiety .

Q. Table 1: Representative ¹H NMR Data for Analogous Compounds

SubstituentChemical Shift (δ, ppm)IntegrationReference
tert-butyl (C(CH₃)₃)1.33–1.379H (singlet)
Chromene aromatic H7.00–7.561H–2H
Methoxy (-OCH₃)3.873H (singlet)

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents affect the compound’s reactivity in electrophilic reactions?

Methodological Answer:

  • Experimental Design: Synthesize derivatives with substituents (e.g., -NO₂, -CF₃, -OCH₃) and compare reaction rates in electrophilic additions.
  • Case Study: In vinylp-quinone methides (e.g., 1a–d), electron-donating groups (e.g., -OCH₃) stabilize the quinoid system, reducing electrophilicity. Conversely, electron-withdrawing groups (e.g., -CN) enhance reactivity at the methylidene position .
  • Data Analysis: Use Hammett constants (σ⁺) to correlate substituent effects with reaction kinetics.

Q. How can computational methods predict the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO/LUMO).
  • Applications: Predict redox potentials and charge-transfer interactions. For example, the LUMO of chromene derivatives is often localized on the quinoid ring, making it susceptible to nucleophilic attacks .
  • Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy.

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • Cross-Validation: Use complementary techniques (e.g., NMR, X-ray, HRMS) to confirm assignments.
  • Example: Discrepancies in ¹³C NMR signals for carbonyl groups (186–188 ppm) may arise from solvent effects (CDCl₃ vs. DMSO). Re-measure in a standardized solvent .
  • Statistical Tools: Apply Principal Component Analysis (PCA) to identify outlier datasets in multi-technique studies.

Q. What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions: Keep under inert gas (argon) at –20°C to prevent oxidation of the methylidene group.
  • Degradation Analysis: Monitor via HPLC-MS for byproducts (e.g., quinone derivatives). A study on BHT analogs showed tert-butyl groups degrade at >100°C, forming methylenecyclohexadienone intermediates .

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